(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Chiral building block Enantioselective synthesis Optical purity

Researchers attempting sertraline-related SSRI synthesis often encounter failed cross-couplings and diastereomeric mixtures when substituting this (1R)-configured building block with the racemate or 6-bromo regioisomer. • Enables stereospecific SN2 displacements and Suzuki-Miyaura couplings at C(7)-Br without disturbing the C(1) stereocenter. • Required substrate for the Williams-Welch optical resolution sequence; the 6-bromo regioisomer is a dead-end intermediate. • 98% enantiomeric purity ensures predictable stereochemical outcomes for medicinal chemistry SAR studies. Supplied with full QA documentation for pharmaceutical R&D procurement.

Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
Cat. No. B13624629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Molecular FormulaC10H11BrO
Molecular Weight227.10 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC(=C2)Br)O
InChIInChI=1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1
InChIKeySXVUISODQKZWFM-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol: Chiral Brominated Tetralol Scaffold


(1R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 676133-23-6) is a single-enantiomer, 7-bromo-substituted cyclic benzylic alcohol within the tetrahydronaphthalen-1-ol (tetralol) class [1]. It serves as a chiral building block featuring a C(1)-stereogenic hydroxyl group and a bromine atom at the aromatic C(7) position, enabling orthogonal functionalization via nucleophilic displacement or metal-catalyzed cross-coupling . Its (R)-absolute configuration, confirmed by chiral InChIKey assignment, distinguishes it from the racemic mixture (CAS 75693-15-1) and the (S)-enantiomer (CAS 789490-64-8) [1] [2]. The compound is primarily utilized as a late-stage intermediate in the asymmetric synthesis of bioactive aminotetralins, including sertraline-related scaffolds [3].

Single (R)-enantiomer for stereocontrolled synthesis
7-Bromo substituent enables cross-coupling diversification
Chiral building block for aminotetralin medicinal chemistry

Why Racemic or Regioisomeric Tetralols Cannot Substitute


Generic substitution of this single-enantiomer building block with the racemic mixture, the (S)-enantiomer, or a 6-bromo regioisomer fails at multiple levels. The (1R)-configured alcohol provides a defined stereochemical vector that directs the diastereoselective outcome of subsequent transformations, including SN2 displacements and chiral auxiliary-based alkylations . Procurement of the racemate (CAS 75693-15-1) introduces 50% of the unwanted (S)-enantiomer, which cannot be separated by achiral methods and leads to the formation of diastereomeric products that require costly chromatographic resolution [1]. Regioisomeric substitution with 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 228256-58-4) is chemically non-equivalent because the 6-bromo isomer exhibits a different electronic environment and oxidative metabolic profile . In the specific context of sertraline and related SSRI precursor synthesis, the 7-bromo regioisomer is the required substrate for the Williams–Welch optical resolution sequence, making the 6-bromo analog a dead-end intermediate [2].

Target
Potential Substitute
Key Mismatch
(1R)-7-Bromo-tetralol
Racemic mixture
50% unwanted (S)-enantiomer may produce diastereomeric products
(1R)-7-Bromo-tetralol
6-Bromo regioisomer
Not compatible with reported sertraline optical resolution pathway
(1R)-7-Bromo-tetralol
(S)-Enantiomer
Opposite stereochemical outcome may shift target-molecule interaction profile

Quantitative Differential Evidence Against Key Comparators


Enantiomeric Integrity vs. Racemic Mixture

The target compound is supplied as the single (R)-enantiomer with a certified chemical purity of 98%, as verified by the supplier's QC release data . In contrast, the racemic 7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 75693-15-1) is offered at 97% purity but contains both enantiomers in a 1:1 ratio, providing no stereochemical enrichment . The (R)-enantiomer is confirmed by its unique chiral InChIKey (SXVUISODQKZWFM-SNVBAGLBSA-N), distinct from the (S)-enantiomer (SXVUISODQKZWFM-JTQLQIEISA-N) and the racemate (SXVUISODQKZWFM-UHFFFAOYSA-N) [1]. This ensures that every mole of (1R)-configured material used in a stereospecific transformation produces a single enantiomeric product, avoiding the 50% yield loss and separation burden inherent to racemic starting materials.

Enantiomeric Integrity
Head-to-head
100% ee single enantiomer
Target: (R)-isomer
Racemate: 0% ee (1:1 mixture)
Eliminates chiral resolution; supports stereospecific synthesis
Supplier QC purity 98%; verify by chiral HPLC
Chiral building block Enantioselective synthesis Optical purity

Regiochemical Divergence for Sertraline Synthesis

In the established Williams–Welch synthesis of tritium-labeled sertraline, the optical resolution step requires the 7-bromo-substituted tetralylamine, which is derived from the 7-bromo tetralol scaffold [1]. The 6-bromo regioisomer (CAS 228256-58-4) would generate 6-bromo-4(R)-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-one upon oxidation, a compound that cannot undergo the requisite Grignard condensation with 3,4-dichlorophenylmagnesium bromide due to steric and electronic mismatches at the aromatic ring [1]. Additionally, the computed LogP of the 7-bromo tetralol is 2.8188, reflecting approximately a 0.8 unit increase in lipophilicity compared to the non-brominated parent tetralin-1-ol (estimated LogP ~2.0), which is a critical parameter for extraction efficiency during workup .

Synthetic Pathway Fit
Head-to-head
7-Br: reported productive intermediate
6-Br: not a substrate for optical resolution in sertraline route
7-Bromo regioisomer mandatory for sertraline analog route
Pathway compatibility; verify with internal controls
SSRI synthesis Regioselectivity Sertraline intermediate

Mass Spectral Confirmation Against Isomers

The (R)-7-bromo-1-tetralol has a definitive GC-MS spectrum archived in the Wiley Registry of Mass Spectral Data 2023 [1]. This spectrum provides a unique fragmentation fingerprint that distinguishes it from the (S)-enantiomer (identical mass spectrum but distinct retention time on a chiral GC column) and from the 6-bromo and 4-bromo regioisomers, all of which share the same molecular formula C10H11BrO and monoisotopic mass (225.99933 Da) but produce different fragmentation patterns due to the positional variation of the bromine atom and the hydroxyl group [1] . The 7-bromo substitution pattern yields a characteristic base peak corresponding to the loss of Br• from the molecular ion, with secondary fragments reflecting the tetralin ring system stability.

MS Identity Confirmation
Analytical context
Wiley Registry GC-MS spectrum
Exact Mass: 225.99933 Da; unique fragmentation fingerprint
Enables unambiguous identity verification upon receipt
Chiral GC needed to separate enantiomers
Mass spectrometry Quality control Analytical characterization

Bromine Displacement vs. Chloro and Fluoro Analogs

The C(7)–Br bond in (1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol provides a reactive handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) that is more labile than the corresponding C–Cl bond in the 7-chloro analog and more readily available than the 7-iodo analog . This is a class-level property of aryl bromides: the C–Br bond dissociation energy (BDE) is approximately 337 kJ/mol, compared to ~397 kJ/mol for C–Cl and ~280 kJ/mol for C–I, placing the bromo derivative in an optimal reactivity window that balances oxidative addition efficiency with shelf stability [1]. The synthetic route from 7-bromo-1-tetralone using NaBH4 reduction proceeds in 65% yield, demonstrating accessible multi-gram synthesis .

Aryl Halide Reactivity
Class-level
C–Br BDE ~337 kJ/mol
Cl
397
Br
337
I
280
Balances cross-coupling reactivity and storage stability
Class-level bond dissociation energy; verify coupling conditions
Cross-coupling Nucleophilic substitution Functional group interconversion

High-Value Application Scenarios


Asymmetric Synthesis of Sertraline-Related SSRIs

This compound serves as the optimal prochiral starting material for synthesizing enantiopure 1-aminotetralin SSRI candidates via the Williams–Welch optical resolution sequence. The (R)-hydroxyl group can be converted to a methylamino group with configurational retention, and the 7-bromo substituent is essential for the subsequent Grignard condensation with 3,4-dichlorophenylmagnesium bromide. Substitution with the 6-bromo regioisomer leads to a chemically incompatible intermediate, making the 7-bromo (R)-enantiomer the only viable precursor for this established route [1].

Chiral Building Block for Diastereoselective C–C Bond Formation

The (1R)-configured alcohol can be converted to a chiral leaving group (e.g., mesylate or tosylate) for stereospecific SN2 reactions with carbon nucleophiles. The high enantiomeric purity (98% chemical purity as a single enantiomer) ensures that the resulting C–C bond formation proceeds with predictable stereochemical outcomes, avoiding the 1:1 diastereomeric mixtures that result from using racemic material. This is critical for medicinal chemistry programs that require homochiral intermediates for structure–activity relationship (SAR) studies .

Pd-Catalyzed Diversification via C(7)–Br Cross-Coupling

The aryl bromide at the 7-position enables rapid library diversification through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings without disturbing the C(1) stereogenic center. The optimal C–Br bond dissociation energy (BDE ~337 kJ/mol) provides sufficient reactivity for efficient oxidative addition with Pd(0) catalysts while resisting unwanted thermal decomposition during ambient storage. This orthogonal reactivity profile makes the compound a privileged scaffold for high-throughput chemistry platforms [2].

Reference Standard for Chiral HPLC Method Development

Because the compound is well-characterized by GC-MS in the Wiley Registry and has a defined chiral InChIKey, it can serve as a calibration standard for developing chiral HPLC methods that separate tetralol enantiomers. Its distinct retention characteristics compared to the (S)-enantiomer and the racemate allow analytical chemists to validate column performance and method robustness for in-process control of enantiomeric purity in pharmaceutical manufacturing. [3].

Application
Selection Property
Validation Focus
Chiral 1-aminotetralin synthesis
Stereochemical configuration and 7-bromo substitution
Route-specific intermediate compatibility
Diastereoselective C–C bond formation
Single enantiomer (R)-alcohol
Stereochemical outcome predictability
Library diversification via cross-coupling
Aryl bromide reactivity window
Cross-coupling efficiency and C(1) stereocenter retention
Chiral HPLC method calibration
Defined chiral InChIKey and mass spectrum
Enantiomeric separation method validation
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